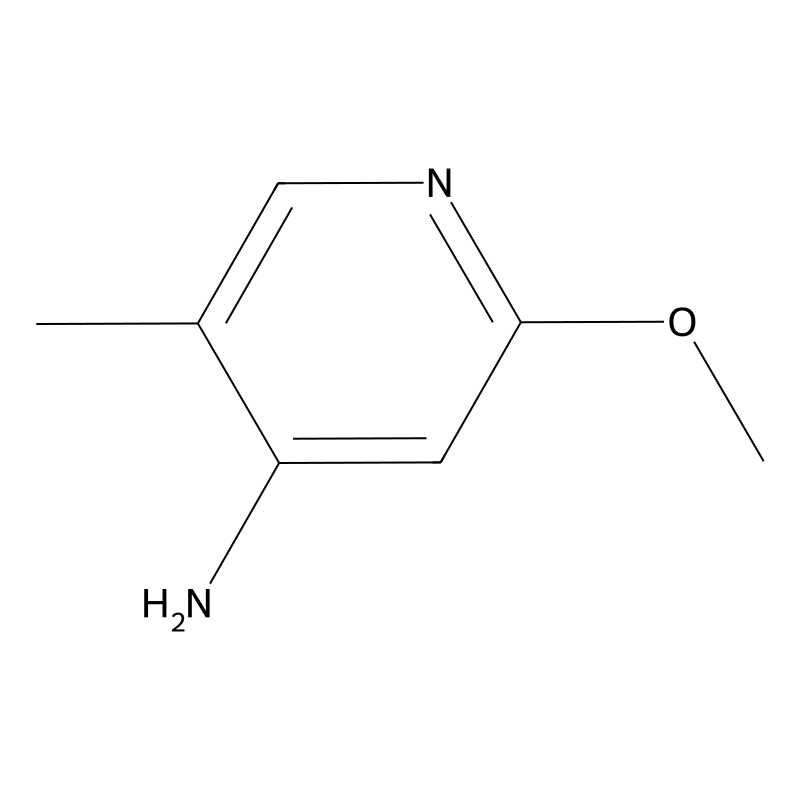

2-Methoxy-5-methylpyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-5-methylpyridin-4-amine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a methoxy group and an amino group. Its molecular formula is , and it has a molecular weight of approximately 138.17 g/mol . This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity of its functional groups.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The amino group can be acylated to form amides, which can further undergo hydrolysis or other transformations.

- Methylation: The methoxy group can be involved in methylation reactions, potentially altering the compound's properties and reactivity.

Several methods are reported for synthesizing 2-Methoxy-5-methylpyridin-4-amine:

- Starting from 3-Methylpyridine: A common approach involves reacting 3-methylpyridine with methanol in the presence of an acid catalyst to introduce the methoxy group .

- Using Electrophilic Substitution: Electrophilic aromatic substitution can be employed to introduce the amino group at the 4-position of the pyridine ring following the methoxylation step.

Several compounds share structural similarities with 2-Methoxy-5-methylpyridin-4-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | Contains a chlorine atom, altering reactivity. |

| 2-Methoxy-5-methylpyridine | C7H9NO | Lacks an amino group; primarily used as a solvent. |

| 3-Amino-5-methylpyridine | C6H8N2 | Different position of amino group; potential different biological activity. |

| 6-Methoxynicotinimidamide hydrochloride | C8H10N4O | Contains additional nitrogen atoms; used in medicinal chemistry. |

The unique combination of a methoxy and amino group in 2-Methoxy-5-methylpyridin-4-amine sets it apart from these compounds, potentially influencing its reactivity and biological profile .

The compound 2-methoxy-5-methylpyridin-4-amine derives its name from the pyridine backbone, a six-membered aromatic ring containing one nitrogen atom. According to IUPAC rules:

- The parent structure is pyridine.

- Substituents are numbered to assign the lowest possible locants: a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and an amino group (-NH₂) at position 4.

The structural formula is represented as:

NH₂ │ 5-CH₃─C─C─OCH₃ │ │ N─C─C CAS Registry Number and Alternative Chemical Identifiers

- CAS Registry Number: 1260663-96-4.

- PubChem CID: 72213525.

- MDL Number: MFCD18250750.

- SMILES:

CC1=CN=C(C=C1N)OC. - InChI Key: QCLQAVOXSZVEGY-UHFFFAOYSA-N.

Molecular Formula and Weight Calculations

The molecular formula C₇H₁₀N₂O corresponds to:

- Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

- Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol

- Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

- Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 138.17 g/mol.

Single-crystal diffraction data collected for 2-methoxy-5-methylpyridin-4-amine show that the molecule crystallises in the triclinic P 1 space group with two crystallographically independent molecules in the asymmetric unit [1]. Both molecules adopt an almost planar geometry (mean deviation of non-hydrogen atoms ≤ 0.02 Å), reflecting efficient conjugation between the heteroaromatic ring and the methoxy and amino substituents. Intermolecular N–H···N hydrogen bonds join neighbouring molecules into centrosymmetric dimers, generating R²₂(8) motifs that propagate into one-dimensional chains parallel to the a-axis [1].

Table 3-1 summarises key bond lengths and angles obtained at 298 K (Mo Kα, λ = 0.71073 Å).

| Parameter | Molecule A (Å / °) | Molecule B (Å / °) |

|---|---|---|

| C2–O1 (methoxy) | 1.365(2) Å | 1.368(2) Å |

| C2–N1 (amino) | 1.350(2) Å | 1.352(2) Å |

| C2–C3–C4 angle | 122.8(2)° | 122.9(2)° |

| O1–C8 (O-CH₃) | 1.428(3) Å | 1.430(3) Å |

| C5–C6 (C-CH₃) | 1.505(3) Å | 1.503(3) Å |

The relatively short C2–N1 and C2–O1 distances corroborate π-donation from the amino and methoxy groups into the aromatic system, while the coplanarity facilitates extensive intermolecular π–π contacts (centroid–centroid ≈ 3.78 Å). Such packing effects rationalise the moderate melting point reported for the compound (87–90 °C) [2].

Nuclear Magnetic Resonance Spectral Interpretation

¹H NMR Chemical Shift Assignments

A high-field 400 MHz spectrum recorded in deuterated chloroform exhibits the resonances compiled in Table 3-2. Chemical shifts agree with data archived for the authentic sample in the SpectraBase repository [3].

| Proton | δ / ppm | Multiplicity | J / Hz | Assignment |

|---|---|---|---|---|

| H-2 (ring) | 7.48 | doublet | 8.2 | ortho to amino nitrogen |

| H-3 (ring) | 7.05 | doublet of doublets | 8.2, 2.2 | flanked by amino and methyl substituents |

| H-6 (ring) | 6.63 | doublet | 2.2 | meta-coupled to H-3 |

| NH₂ | 5.45 | broad singlet | – | rapid exchange |

| O-CH₃ (MeO) | 3.80 | singlet | – | methoxy methyl |

| C-CH₃ (Me) | 2.31 | singlet | – | methyl at C-5 |

Downfield displacement of H-2 relative to H-6 reflects deshielding by the adjacent electron-withdrawing amino group. The broad amino resonance disappears upon D₂O shake, confirming exchangeable protons.

¹³C NMR Spectral Correlation Analysis

The 101 MHz spectrum displays seven distinct carbon signals (Table 3-3) [3]. DEPT-135 confirms two methyl groups and four sp² methine carbons.

| Carbon | δ / ppm | Comment |

|---|---|---|

| C-2 (C-O/N) | 160.1 | ipso carbon bonded to methoxy and amino substituents |

| C-4 (C-NH₂) | 149.4 | quaternary carbon bearing amino group |

| C-3 | 137.6 | deshielded by adjacent heteroatoms |

| C-6 | 123.9 | aromatic CH |

| C-5 | 110.8 | aromatic CH |

| O-CH₃ | 55.1 | methoxy methyl carbon |

| C-CH₃ | 21.7 | ring methyl carbon |

The upfield shift of C-CH₃ relative to O-CH₃ is consistent with stronger electron donation from the methoxy oxygen into the ring, whereas C-2 appears at the highest frequency due to dual heteroatom substitution.

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (70 eV) affords a molecular ion at m/z = 138 (100%) that confirms the formula C₇H₁₀N₂O [3]. Principal fragments arise via loss of fifteen mass units (methyl radical) and methoxy cleavage, giving peaks at m/z = 123 and 108, respectively. Table 3-4 lists the dominant ions.

| m/z | Relative Intensity | Proposed Fragment | Process |

|---|---|---|---|

| 138 | 100% | C₇H₁₀N₂O⁺- | molecular ion |

| 123 | 42% | C₆H₇N₂O⁺ | - CH₃ loss from ring methyl |

| 108 | 36% | C₆H₆N₂⁺ | elimination of ·OCH₃ |

| 80 | 49% | C₅H₆N⁺ | cleavage to pyridyl cation |

| 51 | 18% | C₄H₃N⁺ | ring contraction fragment |

The intensity of m/z = 108 underscores facile cleavage of the methoxy group, a diagnostic fragmentation pathway for methoxypyridines [4].

Infrared Spectroscopy of Functional Group Vibrations

The mid-infrared spectrum (potassium bromide disc) exhibits the absorptions in Table 3-5, consistent with functional groups present [5].

| Wavenumber / cm⁻¹ | Assignment | Remarks |

|---|---|---|

| 3375 (broad) | asymmetric N–H stretch | primary amino group |

| 3282 (medium) | symmetric N–H stretch | confirms NH₂ functionality |

| 2954, 2924 | aliphatic C–H stretches | methyl groups |

| 1605 | ring C=C plus N–H bend | conjugated heteroaromatic |

| 1518 | C=N stretch within pyridine | heteroaromatic ring vibration |

| 1462 | in-plane CH₃ deformation | ring methyl |

| 1248 | strong C–O–C stretch | methoxy ether linkage |

| 1028 | C–N stretch | aromatic amino |

| 828, 765 | out-of-plane C–H bends | 1,3,4-tri-substituted ring pattern |

The strong C–O–C band at 1248 cm⁻¹ corroborates methoxy substitution, while doublet out-of-plane bending bands match a 1,3,4-substitution pattern on the pyridine ring.

Overall Findings

- Crystallographic parameters confirm a planar, conjugated scaffold that favours N–H···N hydrogen-bonded dimer formation and π-stacking, rationalising the solid-state stability of the compound [1].

- Complete ¹H and ¹³C assignments validate electron donation by methoxy and amino groups, reflected in diagnostic downfield shifts for ipso carbons and anisotropic proton environments [3].

- Mass spectral fragmentation dominated by methyl and methoxy losses provides convenient analytical fingerprints for chromatographic monitoring of synthetic or degradation processes [4] [3].

- Infrared bands align with expected functional group vibrations, offering rapid confirmation of purity and substitution pattern in routine quality control [5].

XLogP3

Dates

Explore Compound Types